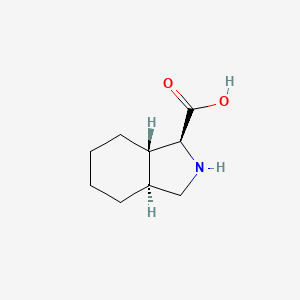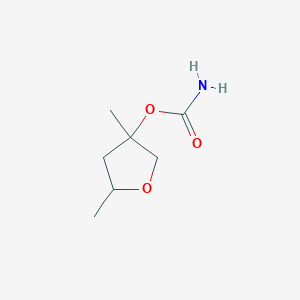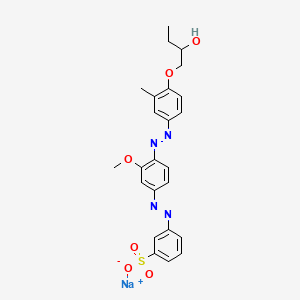
Sodium 3-((4-((4-(2-hydroxybutoxy)-3-methylphenyl)azo)-3-methoxyphenyl)azo)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-((4-((4-(2-hydroxybutoxy)-3-methylphenyl)azo)-3-methoxyphenyl)azo)benzenesulphonate is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((4-((4-(2-hydroxybutoxy)-3-methylphenyl)azo)-3-methoxyphenyl)azo)benzenesulphonate typically involves a multi-step process:
Diazotization: The starting material, usually an aromatic amine, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing electron-donating groups, such as hydroxyl or methoxy groups, to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated to introduce the sulfonate group, enhancing its solubility in water.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-((4-((4-(2-hydroxybutoxy)-3-methylphenyl)azo)-3-methoxyphenyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Sodium 3-((4-((4-(2-hydroxybutoxy)-3-methylphenyl)azo)-3-methoxyphenyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reversible redox reactions, making the compound useful in redox-sensitive applications. Additionally, the sulfonate group enhances the compound’s solubility, allowing it to interact more effectively with biological molecules and industrial substrates.
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-((4-((4-(2-hydroxybutoxy)phenyl)azo)-3-methoxyphenyl)azo)benzenesulphonate
- Sodium 3-((4-((4-(2-hydroxybutoxy)-3-methylphenyl)azo)-3-methoxyphenyl)azo)benzenesulfonate
Uniqueness
Sodium 3-((4-((4-(2-hydroxybutoxy)-3-methylphenyl)azo)-3-methoxyphenyl)azo)benzenesulphonate is unique due to its specific combination of functional groups, which confer distinct solubility, stability, and reactivity properties. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
51418-90-7 |
|---|---|
Molecular Formula |
C24H25N4NaO6S |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
sodium;3-[[4-[[4-(2-hydroxybutoxy)-3-methylphenyl]diazenyl]-3-methoxyphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C24H26N4O6S.Na/c1-4-20(29)15-34-23-11-9-18(12-16(23)2)27-28-22-10-8-19(14-24(22)33-3)26-25-17-6-5-7-21(13-17)35(30,31)32;/h5-14,20,29H,4,15H2,1-3H3,(H,30,31,32);/q;+1/p-1 |
InChI Key |
BYTKSDCHPLKAPL-UHFFFAOYSA-M |
Canonical SMILES |
CCC(COC1=C(C=C(C=C1)N=NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)C)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



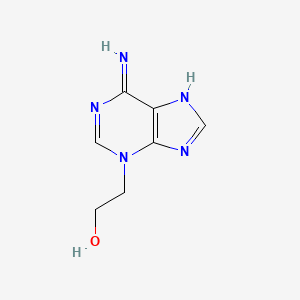

![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)
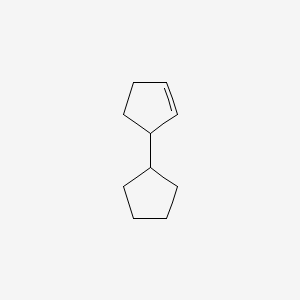
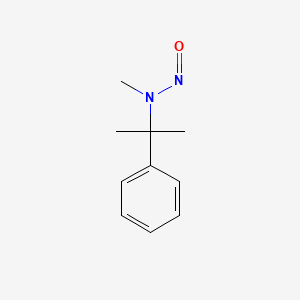

![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)

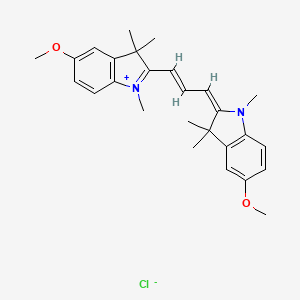
![N,N'-[Oxybis(methylene)]bis[N-phenylaniline]](/img/structure/B13794222.png)
![octahydro-2,6-methano-2H-indeno[5,6-b]oxirene](/img/structure/B13794226.png)
